N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base, followed by reduction to yield the desired diamide. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance compared to similar compounds .
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)16-10-8-14(9-11-16)17(24)13-22-20(26)19(25)21-12-15-6-4-5-7-18(15)27-3/h4-11,17,24H,12-13H2,1-3H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDKOECPYCESKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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